molecular formula C11H11NOS B14631560 2-propan-2-ylidene-4H-1,4-benzothiazin-3-one CAS No. 55043-53-3

2-propan-2-ylidene-4H-1,4-benzothiazin-3-one

Cat. No.: B14631560
CAS No.: 55043-53-3
M. Wt: 205.28 g/mol
InChI Key: ZWKASXAYRVAACG-UHFFFAOYSA-N
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Description

2-propan-2-ylidene-4H-1,4-benzothiazin-3-one is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by a benzene ring fused to a thiazine ring, which contains both nitrogen and sulfur atoms. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propan-2-ylidene-4H-1,4-benzothiazin-3-one typically involves the heterocyclization of substituted 2-aminobenzenethiols with β-ketoesters. This reaction is usually carried out in a single step under specific conditions to ensure the formation of the desired product . The structures of the synthesized compounds are confirmed through analytical and spectral data.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-propan-2-ylidene-4H-1,4-benzothiazin-3-one undergoes various chemical reactions, including:

    Reduction: Reduction reactions typically involve the addition of hydrogen, resulting in the conversion of the thiazine ring to a more saturated form.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce more saturated thiazine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Mechanism of Action

The mechanism of action of 2-propan-2-ylidene-4H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets and pathways. For instance, its calcium antagonistic activity is attributed to its ability to bind to calcium channels, thereby inhibiting calcium influx into cells . This can lead to various physiological effects, such as muscle relaxation and reduced cell proliferation.

Comparison with Similar Compounds

2-propan-2-ylidene-4H-1,4-benzothiazin-3-one can be compared with other benzothiazine derivatives, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

55043-53-3

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

2-propan-2-ylidene-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C11H11NOS/c1-7(2)10-11(13)12-8-5-3-4-6-9(8)14-10/h3-6H,1-2H3,(H,12,13)

InChI Key

ZWKASXAYRVAACG-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C(=O)NC2=CC=CC=C2S1)C

Origin of Product

United States

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